1,3-Dibenzoylbenzene 1,3-Dibenzoylbenzene 1,3-Dibenzoylbenzene ([3-(benzoyl)phenyl]-phenyl-methanone, m-Dibenzoylbenzene) is a diarylketone derivative. It has topologically pseudogenerate Π-LUMO′s (lowest unoccupied molecular orbital). Its synthesis from benzene has been reported. Crystal structure studies suggest that its crystals are orthorhombic and exhibit space goup Pbca.

Brand Name: Vulcanchem
CAS No.: 3770-82-9
VCID: VC21312705
InChI: InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H
SMILES: C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol

1,3-Dibenzoylbenzene

CAS No.: 3770-82-9

Cat. No.: VC21312705

Molecular Formula: C20H14O2

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibenzoylbenzene - 3770-82-9

Specification

Description 1,3-Dibenzoylbenzene ([3-(benzoyl)phenyl]-phenyl-methanone, m-Dibenzoylbenzene) is a diarylketone derivative. It has topologically pseudogenerate Π-LUMO′s (lowest unoccupied molecular orbital). Its synthesis from benzene has been reported. Crystal structure studies suggest that its crystals are orthorhombic and exhibit space goup Pbca.

CAS No. 3770-82-9
Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
IUPAC Name (3-benzoylphenyl)-phenylmethanone
Standard InChI InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H
Standard InChI Key MJQHDSIEDGPFAM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3

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